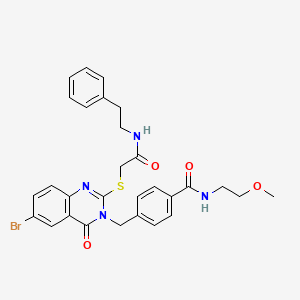![molecular formula C28H18N4O2S2 B2651265 N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 476627-91-5](/img/structure/B2651265.png)
N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic compound. It seems to be related to naphthalene derivatives, which are a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Scientific Research Applications
Synthesis and Reactivity
Various synthesis methods and the reactivity of naphthalene-related compounds have been explored. Aleksandrov et al. (2017, 2018) discussed the synthesis of compounds like N-(1-Naphthyl)furan-2-carboxamide and N-(naphthalen-2-yl)furan-2-carboxamide by coupling naphthalen-1-amine or naphthalen-2-amine with furan-2-carbonyl chloride, followed by treatments with P2S5 in anhydrous toluene to obtain the corresponding thioamide. The synthesized compounds underwent various electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017; Aleksandrov et al., 2018).
Electrochromic Properties
Hsiao and Han (2017) explored the electrochromic properties of N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. They found that these compounds can be electropolymerized into electroactive films on electrode surfaces, showing reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao & Han, 2017).
Functional Naphthalene Diimides
Kobaisi et al. (2016) presented a comprehensive review on naphthalene diimides (NDIs), discussing their applications in supramolecular chemistry, sensors, molecular switching devices, and medicinal applications like NDI intercalations with DNA. They also highlighted new designs, synthesis, and the progress of core-substituted naphthalene diimides (cNDIs) in fields such as artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Fluorescence and Contaminant Removal
Zhao et al. (2020) studied naphthalene-amide-bridged Ni(ii) complexes, analyzing their electrochemical behaviors, solid-state luminescence, and fluorescence responses. They also examined these complexes' ability to remove contaminants like rhodamine B and Congo red in aqueous phases, demonstrating potential applications in environmental remediation (Zhao et al., 2020).
Properties
IUPAC Name |
N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O2S2/c33-25(21-11-9-17-5-1-3-7-19(17)13-21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H,(H,29,31,33)(H,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPOXBWHBKUAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2651189.png)



![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)

